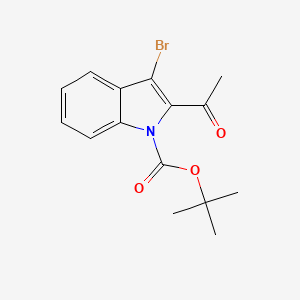

tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate

Description

Properties

Molecular Formula |

C15H16BrNO3 |

|---|---|

Molecular Weight |

338.20 g/mol |

IUPAC Name |

tert-butyl 2-acetyl-3-bromoindole-1-carboxylate |

InChI |

InChI=1S/C15H16BrNO3/c1-9(18)13-12(16)10-7-5-6-8-11(10)17(13)14(19)20-15(2,3)4/h5-8H,1-4H3 |

InChI Key |

FIJFZFMBGOETJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Bromination: The indole core is then brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Acetylation: The 2-position of the indole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

Esterification: Finally, the carboxylic acid group at the 1-position is esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in dichloromethane.

Acetylation: Acetic anhydride and pyridine.

Esterification: tert-Butyl alcohol and dicyclohexylcarbodiimide (DCC).

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Products with different substituents at the 3-position.

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Hydrolysis: Carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that tert-butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells through the modulation of key signaling pathways involved in cell survival and death .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its efficacy as an antibacterial agent has been attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .

Organic Synthesis Applications

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex indole derivatives, which are valuable in pharmaceuticals and agrochemicals. The compound's bromine atom provides a site for further functionalization, allowing for the development of novel compounds with enhanced biological activity .

Peptide Synthesis

In peptide chemistry, this compound can be employed as a protecting group for amino acids during solid-phase peptide synthesis. This application is crucial for synthesizing peptides with specific sequences and functionalities, which are essential for drug development .

Materials Science Applications

Polymer Chemistry

The compound has potential applications in polymer chemistry as a monomer for the synthesis of indole-based polymers. These polymers may exhibit unique electrical and optical properties, making them suitable for applications in organic electronics and photonics .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Anticancer Properties | Induced apoptosis in breast cancer cells via signaling modulation | Cancer treatment research |

| Antimicrobial Activity Assessment | Effective against multiple bacterial strains | Development of new antibiotics |

| Organic Synthesis Exploration | Utilized as a building block for complex indoles | Pharmaceutical synthesis |

Mechanism of Action

The mechanism of action of tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate with structurally related indole derivatives:

Spectroscopic Properties

- NMR Signatures: The tert-butyl group in all compounds shows characteristic peaks at δ ~1.6 ppm (¹H) and ~80–85 ppm (¹³C, C(CH3)3) . The acetyl group in the target compound appears at δ ~2.5 ppm (¹H, CH3) and ~200 ppm (¹³C, C=O), distinct from the thiophenoyl carbonyl (~190 ppm) in . Bromine deshields adjacent protons, causing downfield shifts (e.g., H-3 in the target compound vs. H-5 in ).

Research Findings and Data

Table 1: Comparative Reaction Conditions

Biological Activity

Tert-butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrN1O3, with a molecular weight of approximately 303.16 g/mol. The compound features an indole ring structure, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical cellular pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways essential for cell survival and proliferation.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways that regulate cell function.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | Apoptosis induction |

| MCF-7 (breast cancer) | 12.5 | Cell cycle arrest |

| A549 (lung cancer) | 18.0 | Reactive oxygen species generation |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Study on Antimicrobial Effects

Another research effort focused on the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited dose-dependent inhibition, suggesting its potential as a therapeutic agent against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.